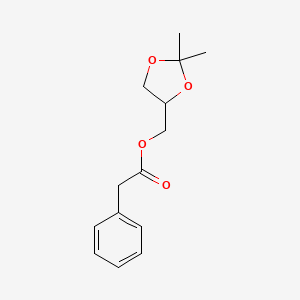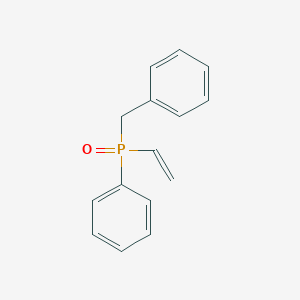
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a benzyl group, an ethenyl group, an oxo group, and a phenyl group attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of benzyl chloride with ethenylphosphonic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential to achieve the desired purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and ethenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: Similar structure but lacks the benzyl and ethenyl groups.
Benzylphosphine: Contains the benzyl group but lacks the ethenyl and oxo groups.
Ethenylphosphine: Contains the ethenyl group but lacks the benzyl and oxo groups.
Uniqueness
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the combination of benzyl, ethenyl, and oxo groups attached to the phosphane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
109632-24-8 |
|---|---|
Formule moléculaire |
C15H15OP |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
[ethenyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H15OP/c1-2-17(16,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h2-12H,1,13H2 |
Clé InChI |
UMEHAJABQNRABA-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


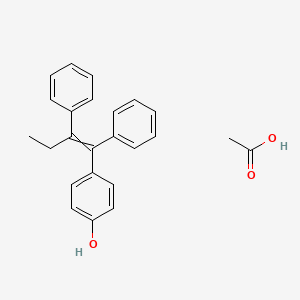
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
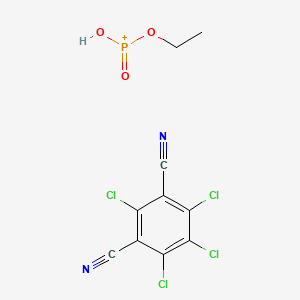
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
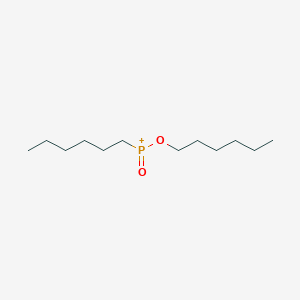

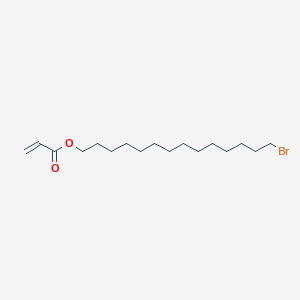
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)


![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
